molecular formula C16H30N2OS B4945134 N-(dibutylcarbamothioyl)cyclohexanecarboxamide

N-(dibutylcarbamothioyl)cyclohexanecarboxamide

Cat. No.: B4945134
M. Wt: 298.5 g/mol
InChI Key: BTCDNQZLRFDSPG-UHFFFAOYSA-N
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Description

N-(dibutylcarbamothioyl)cyclohexanecarboxamide is an organic compound with the molecular formula C16H30N2OS. It is a derivative of cyclohexanecarboxamide, featuring a dibutylcarbamothioyl group.

Preparation Methods

The synthesis of N-(dibutylcarbamothioyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with dibutylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-(dibutylcarbamothioyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(dibutylcarbamothioyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.

    Industry: It is used as an additive in lubricants and as a stabilizer in polymer production

Mechanism of Action

The mechanism of action of N-(dibutylcarbamothioyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt the normal function of the enzyme, thereby exerting its biological effects .

Comparison with Similar Compounds

N-(dibutylcarbamothioyl)cyclohexanecarboxamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-(dibutylcarbamothioyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2OS/c1-3-5-12-18(13-6-4-2)16(20)17-15(19)14-10-8-7-9-11-14/h14H,3-13H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCDNQZLRFDSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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